N-1-adamantyl-N'-(4-phenoxyphenyl)urea
Description
Properties
IUPAC Name |
1-(1-adamantyl)-3-(4-phenoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-22(25-23-13-16-10-17(14-23)12-18(11-16)15-23)24-19-6-8-21(9-7-19)27-20-4-2-1-3-5-20/h1-9,16-18H,10-15H2,(H2,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOPPMKTBVDAJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NC4=CC=C(C=C4)OC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Urea derivatives exhibit diverse biological and physicochemical profiles depending on substituents. Below is a comparative analysis of N-1-adamantyl-N'-(4-phenoxyphenyl)urea with key analogs:
Structural and Physicochemical Comparison
Key Observations
- Substituent Effects :
- Electron-Withdrawing Groups : Nitro (in N-(4-nitrophenyl)-N'-phenyl-urea) increases polarity and reactivity, whereas trifluoromethyl (in fluometuron) enhances herbicide activity through metabolic stability .
- Bulky Groups : Adamantyl and dodecanesulfonyloxy substituents introduce steric hindrance, which may affect binding to biological targets or material stability .
- Biological Activity : Pesticidal ureas (e.g., fluometuron, isoproturon) share the urea backbone but rely on smaller substituents (e.g., trifluoromethyl, isopropyl) for herbicidal action. The target compound’s adamantyl group may confer unique interactions in enzyme inhibition or receptor binding .
Hydrogen Bonding and Solubility
- The target compound has one hydrogen bond donor (NH) and two acceptors (carbonyl O, ether O), similar to E641-0464 (6 acceptors, 1 donor). However, its high logP suggests lower solubility than polar analogs like N-(4-nitrophenyl)-N'-phenyl-urea .
- Sulfonyloxy-containing ureas () exhibit enhanced polarity due to sulfonyl groups, contrasting with the phenoxy group’s moderate polarity in the target compound .
Q & A
Q. What are the established synthetic routes for N-1-adamantyl-N'-(4-phenoxyphenyl)urea, and how can reaction conditions be optimized?
The synthesis typically involves coupling 1-adamantylamine with 4-phenoxyphenyl isocyanate under anhydrous conditions. Key steps include:
- Bromination : Generating 1-bromo-4-phenoxybenzene as an intermediate.
- Urea formation : Reacting with urea precursors in the presence of a base (e.g., triethylamine) to facilitate nucleophilic substitution.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization to achieve ≥95% purity. Optimization strategies include adjusting solvent polarity (e.g., DMF vs. THF), temperature control (0–25°C), and catalyst screening (e.g., DMAP). Reaction progress is monitored via TLC (Rf ~0.5 in 1:1 EtOAc/hexane) .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify adamantyl C–H peaks (δ 1.6–2.1 ppm) and aromatic proton environments (δ 6.8–7.4 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 403.2).
- HPLC : Purity assessment using reverse-phase C18 columns (≥98% purity threshold).
- Melting Point : Consistency with literature values (e.g., 180–182°C) .
Q. How does the adamantyl group influence the compound's physicochemical properties?
The adamantyl moiety enhances lipophilicity (logP ~5.2), impacting solubility in aqueous media (<0.1 mg/mL). Strategies to improve solubility include:
- Co-solvent systems (e.g., PEG-400/water).
- Salt formation (e.g., hydrochloride salts).
- Nanoformulation (liposomes or micelles). Thermal stability is confirmed via DSC (decomposition >200°C) .
Advanced Research Questions
Q. What methodologies are used to investigate structure-activity relationships (SAR) for this compound derivatives?
- Substituent variation : Replacing the 4-phenoxyphenyl group with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups to modulate bioactivity.
- In vitro assays : Testing inhibition of target enzymes (e.g., kinase or protease panels) at 1–100 µM concentrations.
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities to biological targets (e.g., ΔG < −8 kcal/mol). SAR studies on related ureas show that 4-fluoro substitution reduces anticonvulsant latency by 40% compared to unsubstituted analogs .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Purity validation : Re-analyzе compounds via HPLC and NMR to exclude impurities (>98% purity required).
- Assay standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration).
- Orthogonal assays : Cross-validate using fluorescence polarization (binding) and SPR (kinetics). For example, discrepancies in IC₅₀ values (e.g., 5 µM vs. 20 µM) may arise from differences in ATP concentrations in kinase assays .
Q. What experimental approaches are used to study the compound's mechanism of action in vivo?
- Rodent models : Administering 10–50 mg/kg doses (IP or oral) to assess pharmacokinetics (Tmax = 2–4 hr, Cmax = 1–5 µg/mL).
- Biomarker analysis : ELISA for inflammatory cytokines (e.g., IL-6, TNF-α) or Western blot for target protein expression.
- Toxicology : Histopathology of liver/kidney tissues after 14-day repeated dosing. Related adamantyl-urea compounds show dose-dependent lethality (LD₅₀ ~100 mg/kg) in seizure models .
Q. How can crystallography and Hirshfeld surface analysis elucidate intermolecular interactions?
- Single-crystal X-ray diffraction : Resolve molecular packing (space group P2₁/c, Z = 4) and hydrogen-bonding networks (N–H···O=C, 2.8–3.0 Å).
- Hirshfeld surfaces : Quantify contributions of H-bonding (40–50%), van der Waals (30%), and π-π interactions (10%) using CrystalExplorer. For example, 4-fluorophenyl analogs exhibit stronger H-bonding (dnorm = −0.5 to 0.5) compared to unsubstituted derivatives .
Methodological Challenges
Q. What strategies address solubility challenges in preclinical formulation?
- Co-solvents : 20% Cremophor EL in saline increases solubility to 5 mg/mL.
- Amorphous solid dispersion : Spray-drying with PVP-K30 (1:1 ratio) improves bioavailability (AUC 2.5-fold vs. crystalline form).
- Analytical validation : Dynamic light scattering (DLS) to confirm nanoparticle size (100–200 nm) .
Q. How are stability studies designed for long-term storage of this compound?
- Forced degradation : Expose to heat (40°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.
- Stability-indicating HPLC : Monitor degradation products (e.g., hydrolyzed urea at RRT 1.2).
- Storage recommendations : −20°C in amber vials under argon (>95% stability at 24 months) .
Q. What regulatory considerations apply to in vivo testing of this compound?
- DEA compliance : Classify under Schedule I if structurally analogous to controlled substances (e.g., fentanyl derivatives).
- IACUC protocols : Adhere to OECD 420 (acute toxicity) and 453 (chronic carcinogenicity) guidelines.
- Material Safety Data Sheets (MSDS) : Include handling precautions for inhalation/contact risks .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
